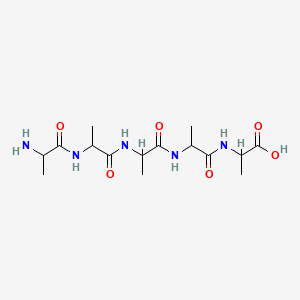

Ala-Ala-Ala-Ala-Ala

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUOPDVAKGRPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Polyalanine Repeat Disorders Research

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Polyalanine Repeat Disorders

Polyalanine (polyA) repeat disorders are a class of genetic conditions caused by the expansion of GCN trinucleotide repeats within the coding regions of various genes. This leads to the translation of proteins with abnormally long tracts of the amino acid alanine (B10760859).[1][2] These expansions are known to cause at least nine inherited human diseases, eight of which are congenital disorders resulting from expansions in transcription factors.[1][2] The ninth, Oculopharyngeal Muscular Dystrophy (OPMD), is a late-onset muscular dystrophy.[1]

The molecular pathogenesis of polyA disorders is complex and not fully understood, but it is thought to involve protein misfolding and aggregation, leading to either a loss-of-function, a dominant-negative effect, or a toxic gain-of-function of the affected protein.[1] The severity of the clinical phenotype often correlates with the length of the polyalanine tract expansion.[2] This guide provides a comprehensive overview of the core molecular mechanisms, key genes and associated disorders, experimental methodologies, and relevant signaling pathways in polyA repeat disorder research.

II. Quantitative Data on Key Polyalanine Repeat Disorders

Understanding the quantitative aspects of polyA disorders is crucial for research and clinical perspectives. The following tables summarize the available data on disease prevalence and the pathogenic expansion of polyalanine repeats in several key disorders.

Table 1: Prevalence of Major Polyalanine Repeat Disorders

| Disorder | Gene | Prevalence | Population with Higher Prevalence |

| Oculopharyngeal Muscular Dystrophy (OPMD) | PABPN1 | 1 in 100,000 in France; 1-9 in 100,000 in Europe.[3][4] | 1 in 1,000 in French-Canadians (Quebec); 1 in 600 in Bukhara Jews (Israel).[3][4] |

| Holoprosencephaly (HPE) due to ZIC2 | ZIC2 | ZIC2 mutations are found in 3-4% of individuals with isolated HPE.[5][6] In some cohorts, this prevalence is estimated to be as high as 8.4%.[7][8] | No specific populations reported. |

| Blepharophimosis, Ptosis, Epicanthus Inversus Syndrome (BPES) | FOXL2 | Approximately 1 in 50,000 births.[9][10][11][12] | No specific populations reported. |

| X-linked Intellectual Disability (XLID) due to ARX | ARX | ARX mutations account for approximately 9.5% of all XLID cases.[13][14] | No specific populations reported. |

Table 2: Normal and Pathogenic Polyalanine Repeat Lengths in Key Genes

| Gene | Disorder | Normal Alanine Repeats | Pathogenic Alanine Repeats |

| PABPN1 | Oculopharyngeal Muscular Dystrophy (OPMD) | 10 | 12-17 |

| ZIC2 | Holoprosencephaly (HPE) | 15 | 25 |

| ARX | X-linked Intellectual Disability (XLID) and other neurological syndromes | 1st tract: 16, 2nd tract: 12 | 1st tract: >16, 2nd tract: >12 |

| RUNX2 | Cleidocranial Dysplasia (CCD) | 17 | 27 |

| HOXD13 | Synpolydactyly (SPD) | 15 | 22-29 |

| FOXL2 | Blepharophimosis, Ptosis, Epicanthus Inversus Syndrome (BPES) | 14 | 19-24 |

| SOX3 | X-linked Hypopituitarism | 15 | 22-26 |

III. Core Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of polyalanine repeat disorders.

A. Site-Directed Mutagenesis for Creating Polyalanine Expansions

This protocol describes the generation of expression vectors containing expanded polyalanine tracts using overlap extension PCR-based site-directed mutagenesis.

1. Materials:

-

High-fidelity DNA polymerase

-

Expression vector containing the wild-type gene of interest

-

Custom-synthesized oligonucleotide primers (forward and reverse) containing the desired GCN repeat expansion

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

2. Protocol:

-

Primer Design: Design two overlapping primers that contain the desired GCN repeat expansion. The primers should have a complementary region of at least 15-20 base pairs.

-

First PCR Reaction: Perform two separate PCR reactions.

-

Reaction 1: Use a forward primer upstream of the polyA tract and the reverse mutagenic primer.

-

Reaction 2: Use the forward mutagenic primer and a reverse primer downstream of the polyA tract.

-

-

Gel Purification: Run the PCR products on an agarose (B213101) gel and purify the fragments of the correct size.

-

Second PCR Reaction (Overlap Extension): Combine the two purified PCR products from the first round of PCR in a new PCR reaction. These fragments will anneal at their overlapping ends and serve as a template. Add the upstream forward primer and the downstream reverse primer to amplify the full-length gene containing the polyA expansion.

-

DpnI Digestion: Digest the final PCR product with DpnI to remove the original methylated template DNA.

-

Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired polyalanine expansion by Sanger sequencing.

B. Filter Retardation Assay for Quantifying Protein Aggregates

This assay is used to detect and quantify insoluble protein aggregates that are resistant to denaturation by sodium dodecyl sulfate (B86663) (SDS).[15][16][17][18][19]

1. Materials:

-

Cell or tissue lysate containing the polyA-expanded protein

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-containing buffer (2% SDS)

-

Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)

-

Dot blot apparatus

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat milk in wash buffer)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

2. Protocol:

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer. Determine the total protein concentration using a BCA or Bradford assay.

-

Denaturation: Dilute the lysates to a final concentration of 1 mg/ml in a buffer containing 2% SDS and 50 mM DTT. Heat the samples at 95°C for 5-10 minutes.

-

Filtration: Assemble the dot blot apparatus with the cellulose acetate membrane. Apply a vacuum and wash the membrane with wash buffer. Load the denatured protein samples into the wells.

-

Washing: Wash the membrane several times with wash buffer to remove soluble proteins.

-

Immunoblotting:

-

Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with wash buffer.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with wash buffer.

-

-

Detection: Apply the chemiluminescent substrate and visualize the signal using a chemiluminescence imager. The intensity of the dots corresponds to the amount of aggregated protein.

C. Immunofluorescence Staining of Intracellular Aggregates

This protocol allows for the visualization of intracellular protein aggregates and their subcellular localization.

1. Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against the protein of interest

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

2. Protocol:

-

Cell Culture and Fixation: Grow cells on sterile coverslips in a petri dish. Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope. Protein aggregates will appear as distinct puncta or inclusions within the cells.

D. Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

ChIP is used to determine the in vivo binding sites of a transcription factor on the DNA.[20][21][22][23]

1. Materials:

-

Cells expressing the transcription factor of interest

-

1% Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific to the transcription factor

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR or library preparation kit for ChIP-seq

2. Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. An IgG antibody should be used as a negative control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR using primers specific for a known target gene promoter or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

IV. Signaling Pathways and Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and molecular interactions implicated in polyalanine repeat disorders.

A. PABPN1 and mRNA Polyadenylation

Mutations in PABPN1 lead to OPMD. PABPN1 is a key player in the polyadenylation of pre-mRNAs in the nucleus. Expanded polyA tracts in PABPN1 lead to its aggregation, which can sequester other important factors and disrupt the normal process of mRNA maturation and decay.

References

- 1. HOXA13 and HOXD13 expression during development of the syndactylous digits in the marsupial Macropus eugenii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Oculopharyngeal Muscular Dystrophy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Orphanet: Oculopharyngeal muscular dystrophy [orpha.net]

- 5. Holoprosencephaly due to mutations in ZIC2: alanine tract expansion mutations may be caused by parental somatic recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. Mutations in ZIC2 in human holoprosencephaly: description of a novel ZIC2 specific phenotype and comprehensive analysis of 157 individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blepharophimosis, Ptosis, and Epicanthus Inversus Syndrome: A Simple Remedy for Challenging Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blepharophimosis, ptosis, epicanthus inversus syndrome - Wikipedia [en.wikipedia.org]

- 11. Blepharophimosis Ptosis Epicanthus Inversus Syndrome (BPES) Type 1 in an Indian Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. medlineplus.gov [medlineplus.gov]

- 15. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]

- 16. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Chaperone-Mediated Effects on Polyglutamine Protein Aggregation by the Filter Trap Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: Chromatin Immunoprecipitation [jove.com]

Penta-alanine's Resistance to Aggregation: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-alanine (Ala5), a homooligomer of five alanine (B10760859) residues, serves as a critical model system in biophysical chemistry and structural biology. Contrary to the behavior of longer poly-alanine tracts, which are implicated in several protein aggregation diseases, penta-alanine exhibits a pronounced resistance to self-assembly and aggregation. This in-depth technical guide explores the mechanistic underpinnings of this resistance, focusing on the peptide's intrinsic conformational preferences. We delve into the experimental and computational methodologies employed to characterize its structural landscape and discuss the hypothetical conditions under which aggregation might be induced. This document provides a comprehensive resource for researchers studying peptide folding, misfolding, and the fundamental principles governing protein aggregation.

Introduction: The Dichotomy of Poly-alanine Peptides

Poly-alanine sequences are ubiquitous in proteins. While short stretches are often benign, expanded poly-alanine tracts are associated with a class of protein misfolding disorders, including oculopharyngeal muscular dystrophy (OPMD). These pathologies are characterized by the formation of intracellular protein aggregates with amyloid-like properties. A key question in the field is the critical length at which a poly-alanine sequence transitions from a soluble, monomeric state to an aggregation-prone species. Penta-alanine sits (B43327) at a crucial juncture in this landscape, predominantly existing as a soluble monomer and thus providing an excellent model for understanding the factors that prevent amyloidogenesis.

The Conformational Landscape of Monomeric Penta-alanine

Extensive research, combining spectroscopic techniques and molecular dynamics simulations, has revealed that penta-alanine in aqueous solution does not adopt a stable, globular structure. Instead, it exists as a dynamic ensemble of conformations, with a significant preference for the polyproline II (ppII) helical structure.

Dominance of the Polyproline II (ppII) Conformation

The ppII conformation is a left-handed helix with approximately three residues per turn. It is a relatively extended structure that maximizes exposure of the peptide backbone to the solvent, thereby promoting hydration and preventing the intermolecular interactions that lead to aggregation. Studies using 2D IR spectroscopy have provided direct evidence for the prevalence of the ppII conformation in penta-alanine in solution[1][2][3].

Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in elucidating the free energy landscape of penta-alanine[4][5][6]. These simulations consistently show a broad free energy basin corresponding to the ppII conformation, with smaller, less populated basins for other structures like β-strands and α-helices. The high entropic cost of constraining the peptide into a specific β-strand conformation, necessary for initiating aggregation, presents a significant barrier.

The following table summarizes the conformational populations of the middle three residues of penta-alanine as determined by replica-exchange MD simulations using different force fields[1][2][3].

| Secondary Structure | C36 Force Field Population (%) | C22/CMAP Force Field Population (%) | Drude-2013 Force Field Population (%) |

| Polyproline II (ppII) | ~90 | ~30 | ~20 |

| β-strand | ~5 | ~30 | ~60 |

| α-helix | <5 | ~30 | <10 |

Note: The populations can vary depending on the force field used in the simulation, but experimental evidence from 2D IR spectroscopy strongly supports the predominance of the ppII conformation in solution, consistent with the C36 force field results.[1][2][3]

The Aggregation Propensity of Longer Poly-alanine Peptides: A Contrast

In stark contrast to penta-alanine, poly-alanine peptides with more than seven residues exhibit a significantly increased propensity to aggregate and form β-sheet-rich amyloid-like fibrils. This aggregation is length-dependent, with longer peptides showing faster aggregation kinetics. The mechanism is thought to involve a conformational switch from a random coil or α-helical state to a β-strand conformation, which then serves as a nucleus for the addition of other monomers.

Hypothetical Aggregation Mechanism of Penta-alanine

While spontaneous aggregation of penta-alanine is not observed under physiological conditions, it is conceivable that aggregation could be induced under specific, non-physiological circumstances, such as high concentrations, elevated temperatures, the presence of co-solvents that destabilize the ppII conformation, or seeding with pre-formed aggregates of longer poly-alanine peptides.

A hypothetical pathway for induced penta-alanine aggregation would likely involve the following steps:

-

Destabilization of the ppII Ensemble: External factors would need to shift the conformational equilibrium away from the soluble ppII state towards more aggregation-prone conformations like β-strands.

-

Nucleation: A small number of penta-alanine monomers in a β-strand conformation would need to associate to form a stable nucleus. This is likely the rate-limiting step due to the high energetic barrier.

-

Elongation: The nucleus would then act as a template for the recruitment of other monomers, leading to the growth of oligomers and eventually larger aggregates.

The following diagram illustrates this hypothetical aggregation pathway.

Experimental Protocols for Studying Penta-alanine Aggregation

Should conditions be found to induce penta-alanine aggregation, a suite of biophysical and imaging techniques would be required to characterize the process. The following section details the core experimental protocols that would be employed.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for investigating the early stages of peptide aggregation at an atomic level.

Protocol:

-

System Setup: A simulation box is created containing multiple penta-alanine peptides (e.g., 8, 16, or 32 peptides) at a desired concentration in an explicit water model (e.g., TIP3P). The system is neutralized with counter-ions.

-

Force Field Selection: An appropriate force field, such as CHARMM36m or AMBER ff19SB, is chosen.

-

Energy Minimization: The initial system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is equilibrated in two phases: first, an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density.

-

Production Run: A long production run (on the order of microseconds) is performed to simulate the aggregation process.

-

Analysis: Trajectories are analyzed to monitor the formation of oligomers, the evolution of secondary structure content (particularly the formation of β-sheets), and the key intermolecular interactions driving aggregation.

The following diagram illustrates the workflow for an MD simulation study of peptide aggregation.

References

- 1. Structure of Penta-Alanine Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of Penta-Alanine Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of Penta-Alanine Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]

- 4. Energy landscape of a small peptide revealed by dihedral angle principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Self-Assembly of Short Alanine Peptides for Researchers and Drug Development Professionals

Introduction: The spontaneous organization of molecules into ordered superstructures, known as self-assembly, is a fundamental process in nature and a cornerstone of nanotechnology. Short peptides, due to their biocompatibility, chemical diversity, and synthetic tractability, have emerged as powerful building blocks for creating novel biomaterials.[1][2][3] Among these, peptides rich in alanine (B10760859) are of particular interest due to alanine's high propensity to form stable secondary structures like α-helices and β-sheets, which drive the assembly process.[4][5][6] Understanding the principles governing the self-assembly of short alanine peptides is critical for designing advanced materials for tissue engineering, drug delivery, and bioelectronics, as well as for elucidating the mechanisms behind neurodegenerative diseases linked to peptide aggregation.[2][7][8]

This technical guide provides an in-depth overview of the core principles of short alanine peptide self-assembly, detailed experimental protocols for its characterization, and a summary of key quantitative data for researchers, scientists, and drug development professionals.

Core Concepts of Alanine Peptide Self-Assembly

The self-assembly of alanine-rich peptides is a complex process governed by a delicate balance of non-covalent interactions and influenced by both the peptide's intrinsic properties and its external environment.[6][9]

Driving Forces and Mechanisms

The primary forces driving the assembly of these peptides are:

-

Hydrophobic Interactions: Alanine, with its methyl side chain, is a hydrophobic amino acid. In aqueous environments, these hydrophobic residues tend to minimize contact with water, driving the peptides to aggregate and form a hydrophobic core.[6][10] This hydrophobic collapse is a major thermodynamic driver for the formation of structures like β-sheets, where alanine residues are packed internally.[6][11]

-

Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that act as hydrogen bond donors and acceptors, respectively. The formation of extensive intermolecular hydrogen bonds is crucial for stabilizing secondary structures, particularly the β-sheet conformation that is a hallmark of many self-assembled peptide fibrils.[6][9]

-

Electrostatic and Ionic Interactions: The inclusion of charged amino acids (e.g., lysine, arginine, aspartic acid, glutamic acid) introduces electrostatic repulsion or attraction. In many designer peptides, alternating charged and hydrophobic residues create amphiphilic molecules that assemble into distinct hydrophobic and hydrophilic faces, further guiding the formation of higher-order structures.[6][10]

-

Van der Waals Forces: These weak, short-range interactions contribute to the overall stability of the packed peptide structures once they are in close proximity.[6]

Factors Influencing Self-Assembly

The transition of alanine peptides from soluble monomers to ordered aggregates is highly sensitive to environmental conditions.[9][10] Key factors include:

-

Peptide Sequence and Length: The specific arrangement of amino acids is paramount. The ratio and positioning of hydrophobic (like alanine) and hydrophilic or charged residues dictate the peptide's amphiphilicity and its ultimate assembled morphology.[11][12] Even minor sequence modifications can shift the balance from α-helical to β-sheet structures.[5]

-

Peptide Concentration: There is often a critical concentration above which self-assembly is initiated.[4][13] Increasing peptide concentration can promote a transition from α-helical structures to β-sheet aggregates.[13]

-

pH and Ionic Strength: The pH of the solution affects the protonation state of ionizable side chains, altering electrostatic interactions.[4][10] The addition of salts can screen electrostatic repulsion and promote the aggregation of charged peptides, accelerating the formation of hydrogels and other nanostructures.[10]

-

Temperature: Temperature can influence both the kinetics and thermodynamics of assembly. For some systems, increased temperature can accelerate fibril formation.[4]

-

Solvent: The polarity of the solvent significantly impacts hydrophobic interactions. Solvents like trifluoroethanol (TFE) are known to promote helical structures, whereas aqueous solutions are more conducive to β-sheet formation for many sequences.[13]

Quantitative Data on Alanine Peptide Assemblies

The following tables summarize key quantitative parameters reported in the literature for self-assembling systems involving alanine-rich peptides.

Table 1: Physicochemical Properties and Assembly Conditions

| Parameter | Value | Peptide System / Conditions | Reference |

|---|---|---|---|

| Elastic Modulus | ~17 kPa | Hydrogel from (AKA₃KA)₂ peptide | [4] |

| Critical Concentration | ~0.5 mg/mL | For α-helix formation in (AKA₃KA)₂ | [14] |

| Hydrogel Formation | 0.5 wt% | RADA16-I peptide hydrogel | [10] |

| Concentration for β-sheet | >0.5 mg/mL | (AKA₃KA)₂ peptide in basic media | [4] |

| CD Analysis Concentration | 0.025 - 0.2 mM | Ac-K-[A]₁₁-KGGY-NH₂ in water |[15][16] |

Table 2: Structural Dimensions of Self-Assembled Structures

| Parameter | Value | Structure / System | Reference |

|---|---|---|---|

| Nanofiber Diameter | ~10 nm | Self-assembled peptide nanofibers | [17] |

| Amyloid Fibril Width | 5 - 10 nm | Generic amyloid fibrils | [18] |

| Hydrogel Pore Size | 10 - 200 nm | Scaffold hydrogel from ionic peptides | [17] |

| Vesicle/Tube Diameter | 30 - 50 nm | Amphiphilic peptides | [12] |

| Water Content | 99.5% - 99.9% | Self-assembling peptide hydrogels |[17] |

Experimental Protocols for Characterization

A multi-technique approach is essential for fully characterizing the self-assembly process, from kinetics to final morphology.

Workflow for Characterizing Peptide Self-Assembly

The logical flow of experiments typically involves assessing the kinetics of aggregation, determining the secondary structure of the aggregates, and visualizing their final morphology.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is widely used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.[19]

Principle: ThT fluorescence is measured over time to generate a sigmoidal curve, from which kinetic parameters like the lag time (nucleation phase) and elongation rate can be determined.[20]

Protocol:

-

Reagent Preparation:

-

Prepare a ThT stock solution (e.g., 1 mM in water) and filter through a 0.2 μm syringe filter. Store in the dark.[19][20]

-

Prepare pre-disaggregated peptide stock by dissolving the peptide in an appropriate solvent and ensuring it is monomeric before initiating the experiment.

-

Prepare the reaction buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).[19]

-

-

Reaction Setup:

-

In a 96-well black, clear-bottom plate, combine the reaction components for each well. A typical final concentration is 10-50 µM peptide and 10-20 µM ThT in the reaction buffer.[21][22]

-

Include a negative control containing only the buffer and ThT.[20]

-

Run each condition in triplicate to ensure reproducibility.[21]

-

-

Measurement:

-

Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).[20][21]

-

Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-485 nm.[21][22]

-

Monitor the fluorescence intensity at regular intervals (e.g., every 2-15 minutes) over the course of the experiment (hours to days).[20][21]

-

Shaking between reads (e.g., 30 seconds of orbital shaking) can be employed to speed up aggregation and improve reproducibility.[20]

-

-

Data Analysis:

-

Plot the average fluorescence intensity versus time for each condition.

-

Fit the data to a sigmoidal equation to extract kinetic parameters.

-

Transmission Electron Microscopy (TEM) for Morphology

TEM is used to directly visualize the morphology, width, and length of the self-assembled nanostructures.[18][23] Negative staining is a common and effective method for this purpose.

Protocol:

-

Grid Preparation:

-

Use carbon-coated copper or nickel grids (200-400 mesh).[18] For enhanced hydrophilicity, grids can be glow-discharged immediately before use.

-

-

Sample Application:

-

Washing and Staining:

-

Wick away the excess sample solution using the torn edge of a filter paper.[18]

-

Optionally, wash the grid by placing it on a drop of deionized water for 10 seconds to remove excess salt, then wick dry.[25]

-

Immediately apply a drop (3 µL) of a negative stain solution (e.g., 2% uranyl acetate (B1210297) in water) onto the grid.[18][24] Let it sit for 3 minutes.

-

Wick away the excess stain solution and allow the grid to air dry completely.[18]

-

-

Imaging:

-

Examine the grids using a transmission electron microscope operating at an accelerating voltage of ~80 keV.[18]

-

Scan at low magnification (e.g., 10,000x) to locate areas with good fibril distribution, then image at higher magnification (e.g., >25,000x) to resolve the fine details of the fibril morphology.[18] Amyloid-like fibrils typically appear as linear, unbranched structures.[18]

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for determining the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[26]

Protocol:

-

Instrument Setup:

-

Sample Preparation:

-

Data Acquisition:

-

Record a baseline spectrum of the buffer/solvent alone in the same cuvette.

-

Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 195-250 nm).[28]

-

Typical scan parameters include a scan speed of 50 nm/min, a bandwidth of <2 nm, and an integration time of 1-3 seconds.[26][28] Acquire multiple scans and average them to improve the signal-to-noise ratio.[26]

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the data from machine units (millidegrees) to molar ellipticity.

-

Analyze the resulting spectrum to identify characteristic secondary structure signals: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm; β-sheets show a negative band around 218 nm.[27] Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

-

Relevance to Disease and Drug Development

The self-assembly of peptides into amyloid fibrils is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, where the aggregation of amyloid-beta (Aβ) peptides is a central event.[29][30] Short alanine-containing peptides can serve as models to study the fundamental mechanisms of amyloidogenesis.

In drug development, understanding these assembly processes is crucial for several reasons:

-

Therapeutic Peptides: For peptide-based drugs, aggregation is often an undesirable side effect that can lead to loss of efficacy and immunogenicity.[31] Studying aggregation propensity is a critical part of formulation and stability testing.[32]

-

Inhibitor Design: By understanding the molecular interactions that drive aggregation, researchers can design peptides or small molecules that inhibit or redirect pathological assembly.[8] For example, peptides can be designed to "cap" growing fibrils or co-assemble with pathogenic peptides to form non-toxic hetero-oligomers.[33]

-

Alanine Scanning: This technique, where residues in a peptide sequence are systematically replaced with alanine, is used to identify key amino acids ("hot spots") that are critical for interactions and aggregation, providing valuable information for designing safer and more effective peptide therapeutics.[34]

Conclusion

The self-assembly of short alanine peptides is a rich and complex field driven by a subtle interplay of molecular forces. Alanine's hydrophobicity and structural propensities make it a key residue in driving the formation of ordered nanostructures. A thorough understanding of the factors influencing this process—from peptide sequence to environmental conditions—is essential for harnessing these peptides for biomedical applications. The experimental techniques outlined in this guide provide a robust framework for characterizing assembly kinetics, secondary structure, and morphology, enabling researchers to rationally design novel peptide-based materials and develop new therapeutic strategies against aggregation-related diseases.

References

- 1. Probing Peptide Assembly and Interaction via High-Resolution Imaging Techniques: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thescipub.com [thescipub.com]

- 4. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Discovery and design of self-assembling peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. conciergemdla.com [conciergemdla.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. dovepress.com [dovepress.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Self-assembling peptide - Wikipedia [en.wikipedia.org]

- 18. Transmission electron microscopy assay [assay-protocol.com]

- 19. Thioflavin T spectroscopic assay [assay-protocol.com]

- 20. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ThT Fluorescence Assay [bio-protocol.org]

- 22. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 23. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. moodle2.units.it [moodle2.units.it]

- 27. pnas.org [pnas.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]

- 30. Mechanisms of Amyloid-β Peptide Clearance: Potential Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. royalsocietypublishing.org [royalsocietypublishing.org]

- 32. researchgate.net [researchgate.net]

- 33. A peptide rich in glycine-serine-alanine repeats ameliorates Alzheimer-type neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Polyalanine Tracts in Protein Function and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyalanine (polyA) tracts, homopolymeric runs of alanine (B10760859) residues, are a prevalent feature in a significant fraction of the eukaryotic proteome, particularly within transcription factors.[1][2] While these sequences can play a role in normal protein function, their expansion beyond a certain threshold is linked to a class of nine distinct congenital diseases.[1][3] This technical guide provides an in-depth exploration of the multifaceted role of polyA tracts, delving into their structure, function, and the molecular pathogenesis associated with their expansion. We present detailed experimental protocols for the investigation of polyA tract-containing proteins, summarize key quantitative data, and provide visual representations of the critical pathways and experimental workflows involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target polyA tract-associated pathologies.

Introduction to Polyalanine Tracts

Polyalanine tracts are stretches of four or more consecutive alanine residues within a protein sequence. They are particularly enriched in transcription factors and other nuclear proteins.[1][2] The genetic blueprint for these tracts consists of repeating GCN codons, where N can be any of the four bases.[4] While the precise function of normal-length polyA tracts is still under investigation, they are thought to be involved in protein-protein interactions and the regulation of transcriptional activity.[3]

Expansion of these GCN repeats leads to the elongation of the polyA tract, a phenomenon that underlies nine known human genetic disorders, often characterized by congenital malformations.[1][3] Unlike some other repeat expansion diseases, polyA tract expansions are typically meiotically stable. The severity of the associated disease often correlates with the length of the polyA expansion.[1][5]

The Pathogenesis of Polyalanine Expansion Disorders

The primary pathogenic mechanism associated with polyA tract expansion is a toxic gain-of-function, often coupled with a partial loss-of-function of the affected protein.[1] Expanded polyA tracts induce protein misfolding, leading to the formation of intracellular aggregates and altering the protein's subcellular localization.[2][4]

A key event in the pathogenesis of many polyA diseases is the mislocalization of the affected protein from the nucleus to the cytoplasm.[4] This is particularly detrimental for transcription factors, which must reside in the nucleus to regulate gene expression.[4] The mislocalization leads to a decrease in the transcriptional activity of these proteins, contributing to the disease phenotype.[4]

Quantitative Data on Polyalanine Expansion Disorders

The following table summarizes the nine known human diseases caused by the expansion of polyalanine tracts.

| Disease | Gene | Protein | Normal Poly(A) Tract Length | Expanded Poly(A) Tract Length | Phenotype |

| Synpolydactyly type II (SPD) | HOXD13 | HOXD13 | 15 | 22-29 | Limb malformations, including syndactyly (fusion of digits) and polydactyly (extra digits).[1][5] |

| Cleidocranial Dysplasia (CCD) | RUNX2 | RUNX2 | 17 | 27 | Abnormal development of bones and teeth, including underdeveloped or absent clavicles.[3] |

| Holoprosencephaly (HPE) | ZIC2 | ZIC2 | 15 | 25 | Incomplete separation of the embryonic forebrain.[1] |

| Hand-Foot-Genital Syndrome (HFGS) | HOXA13 | HOXA13 | 18 | 25-32 | Malformations of the hands, feet, and urinary and reproductive systems.[1] |

| Blepharophimosis-Ptosis-Epicanthus Inversus Syndrome (BPES) | FOXL2 | FOXL2 | 14 | 19-24 | Eyelid malformations.[1] |

| X-linked Mental Retardation with Growth Hormone Deficiency | SOX3 | SOX3 | 15 | 22-26 | Intellectual disability and growth hormone deficiency.[3] |

| X-linked Infantile Spasms Syndrome (ISSX) / Partington Syndrome | ARX | ARX | 16 (first tract), 12 (second tract) | 23-43 (first), 20-27 (second) | Infantile spasms, intellectual disability, and dystonia.[1] |

| Congenital Central Hypoventilation Syndrome (CCHS) | PHOX2B | PHOX2B | 20 | 24-33 | Failure of autonomic control of breathing.[1] |

| Oculopharyngeal Muscular Dystrophy (OPMD) | PABPN1 | PABPN1 | 10 | 12-17 | Adult-onset muscle weakness, typically affecting the eyelids and throat.[1][3] |

Experimental Protocols for Studying Polyalanine Tracts

This section provides detailed methodologies for key experiments used to investigate the function and dysfunction of polyalanine tract-containing proteins.

Cloning and Expression of Polyalanine-Containing Proteins

Objective: To generate expression constructs for proteins with normal and expanded polyalanine tracts for subsequent in vitro and in cellulo studies.

Methodology:

-

Template Preparation: Obtain cDNA for the gene of interest.

-

Primer Design: Design primers to amplify the full-length coding sequence. For generating expanded tracts, use overlapping PCR primers that incorporate the additional GCN repeats.

-

PCR Amplification: Perform PCR to amplify the normal and expanded versions of the gene.

-

Vector Ligation: Clone the PCR products into a suitable mammalian expression vector (e.g., pcDNA3.1) containing a tag (e.g., V5-His) for detection and purification.

-

Transformation and Sequencing: Transform the ligated plasmids into competent E. coli and verify the sequence of the insert.

-

Mammalian Cell Transfection: Transfect the verified plasmids into a suitable mammalian cell line (e.g., HEK293T) for protein expression.

Glutathione S-Transferase (GST) Pulldown Assay to Identify Interacting Proteins

Objective: To identify proteins that physically interact with a polyalanine tract.

Methodology:

-

Bait Protein Expression: Express a GST-tagged version of the polyalanine tract (e.g., GST-A15 for normal, GST-A25 for expanded) in E. coli.

-

Bait Protein Immobilization: Purify the GST-fusion protein and immobilize it on glutathione-sepharose beads.

-

Prey Protein Preparation: Prepare a cell lysate from a relevant cell line or tissue that expresses potential interacting proteins.

-

Binding Reaction: Incubate the immobilized GST-polyA bait with the cell lysate to allow for protein-protein interactions. Use GST alone as a negative control.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting partners by mass spectrometry.[4][6][7][8][9]

Luciferase Reporter Assay for Transcriptional Activity

Objective: To measure the effect of polyalanine tract expansion on the transcriptional activity of a transcription factor.

Methodology:

-

Reporter Construct: Use a luciferase reporter plasmid containing a promoter with binding sites for the transcription factor of interest.

-

Effector Plasmids: Use the expression constructs for the wild-type and expanded polyA-containing transcription factor.

-

Co-transfection: Co-transfect a suitable cell line with the reporter plasmid, an effector plasmid (either wild-type or expanded), and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[10][11][12][13][14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the transcriptional activity of the expanded protein to the wild-type protein.[11]

Immunofluorescence for Subcellular Localization

Objective: To determine the subcellular localization of proteins with normal and expanded polyalanine tracts.

Methodology:

-

Cell Culture and Transfection: Grow cells on coverslips and transfect them with expression constructs for the tagged (e.g., V5) wild-type and expanded polyA proteins.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against the tag (e.g., anti-V5) followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI.

-

Microscopy: Visualize the subcellular localization of the protein using a fluorescence microscope.[15][16][17][18]

Filter Retardation Assay for Protein Aggregation

Objective: To detect and quantify insoluble aggregates of expanded polyalanine proteins.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates from cells expressing the wild-type and expanded polyA proteins in a buffer containing SDS.

-

Filtration: Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane. Insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.

-

Immunodetection: Detect the aggregates on the membrane using an antibody against the protein or its tag.

-

Quantification: Quantify the amount of aggregated protein by densitometry.[19][20][21][22][23]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To analyze the secondary structure of polyalanine tracts and determine the effect of expansion.

Methodology:

-

Peptide Synthesis: Synthesize peptides corresponding to the normal and expanded polyalanine tracts.

-

Sample Preparation: Dissolve the peptides in a suitable buffer.

-

CD Spectroscopy: Acquire CD spectra in the far-UV region (typically 190-250 nm).

-

Data Analysis: Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the secondary structure content of the normal and expanded peptides.[24][25][26][27][28]

Cell Viability Assay

Objective: To assess the cytotoxicity of expanded polyalanine tracts.

Methodology:

-

Cell Culture and Transfection: Seed cells in a 96-well plate and transfect them with expression constructs for the wild-type and expanded polyA proteins.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Viability Reagent: Add a cell viability reagent such as MTT or resazurin (B115843) to the wells.

-

Measurement: Measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of viable cells relative to a control (e.g., cells transfected with an empty vector).[29][30][31][32][33]

In Vitro Transcription/Translation Assay

Objective: To rapidly synthesize and analyze polyalanine-containing proteins without the need for cell culture.

Methodology:

-

Template DNA: Use plasmid DNA containing the coding sequence for the polyA protein downstream of a T7 or SP6 promoter.

-

Coupled Reaction: Perform a coupled in vitro transcription and translation reaction using a commercially available kit (e.g., TNT® Quick Coupled Transcription/Translation System).

-

Analysis: Analyze the synthesized protein by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or by functional assays if the protein has enzymatic activity.[34][35][36][37][38]

Nuclear Export Assay

Objective: To investigate the nuclear export of proteins containing expanded polyalanine tracts.

Methodology:

-

Reporter Construct: Utilize a reporter protein that is normally retained in the nucleus (e.g., a mutant of the HIV-1 Rev protein). Fuse the polyalanine tract to this reporter.

-

Cell Transfection: Transfect cells with the reporter construct containing either a normal or an expanded polyalanine tract.

-

Localization Analysis: Determine the subcellular localization of the reporter protein by immunofluorescence microscopy. A shift from nuclear to cytoplasmic localization indicates that the polyalanine tract functions as a nuclear export signal.[4][39][40][41][42]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows discussed in this guide.

Signaling Pathway of Expanded Polyalanine Protein Mislocalization

Caption: Interaction of expanded polyA proteins with eEF1A1 in the nucleus mediates their export to the cytoplasm, leading to a loss of function.

Experimental Workflow for Identifying Polyalanine-Interacting Proteins

Caption: Workflow for a GST pulldown assay to identify proteins that interact with a polyalanine tract.

Logical Relationship of Polyalanine Expansion and Pathogenesis

Caption: The causal chain from GCN repeat expansion to the manifestation of disease phenotypes in polyalanine disorders.

Conclusion and Future Directions

Polyalanine tracts represent a fascinating and clinically significant area of protein biology. While significant progress has been made in understanding the pathogenic consequences of their expansion, many questions remain. The precise function of normal-length polyA tracts, the exact mechanisms of aggregation and toxicity, and the reasons for the tissue-specific manifestations of different polyA diseases are all areas that warrant further investigation.

The development of novel therapeutic strategies for polyA diseases will likely depend on a deeper understanding of these fundamental questions. Approaches aimed at preventing protein misfolding and aggregation, inhibiting the interaction with cellular factors like eEF1A1, or promoting the clearance of aggregated proteins are all promising avenues for future drug development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to continue to unravel the complexities of polyalanine tract biology and to work towards effective treatments for these debilitating disorders.

References

- 1. POLYALANINE TRACT DISORDERS AND NEUROCOGNITIVE PHENOTYPES - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The other trinucleotide repeat: polyalanine expansion disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Expanded polyalanine tracts function as nuclear export signals and promote protein mislocalization via eEF1A1 factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 7. goldbio.com [goldbio.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. assaygenie.com [assaygenie.com]

- 11. benchchem.com [benchchem.com]

- 12. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. IDR: Image Data Resource [idr.openmicroscopy.org]

- 17. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]

- 18. Protocol to determine the subcellular localization of protein interactions in murine keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gladstone.org [gladstone.org]

- 20. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. View of Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples | Free Neuropathology [uni-muenster.de]

- 22. eriba.umcg.nl [eriba.umcg.nl]

- 23. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]

- 24. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. home.sandiego.edu [home.sandiego.edu]

- 27. Using Circular Dichroism Spectra to Estimate Protein Secondary Structure (Journal Article) | OSTI.GOV [osti.gov]

- 28. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 29. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. broadpharm.com [broadpharm.com]

- 32. jrmds.in [jrmds.in]

- 33. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 34. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 35. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [promega.kr]

- 36. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]

- 37. In Vitro Transcription and Translation | Springer Nature Experiments [experiments.springernature.com]

- 38. The Basics: In Vitro Translation | Thermo Fisher Scientific - KR [thermofisher.com]

- 39. Nuclear export assays for poly(A) RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Expanded polyalanine tracts function as nuclear export signals and promote protein mislocalization via eEF1A1 factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. m.youtube.com [m.youtube.com]

- 42. researchgate.net [researchgate.net]

The Solubility Profile of Penta-L-alanine: A Technical Guide for Researchers

Central Challenge: The Quest for Quantitative Solubility Data

Penta-L-alanine, a pentapeptide composed of five L-alanine residues, presents a significant solubility challenge due to its highly non-polar nature. Despite extensive investigation, specific quantitative solubility data for penta-L-alanine in common laboratory solvents remains elusive in publicly available scientific literature. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected solubility characteristics of penta-L-alanine based on established principles of peptide chemistry and available data for its constituent amino acid, L-alanine. Furthermore, this document outlines a general experimental framework for determining its solubility and provides logical workflows for solubility testing.

Understanding the Solubility of Peptides: General Principles

The solubility of a peptide is fundamentally dictated by its amino acid composition, sequence, and overall physicochemical properties. Peptides rich in non-polar (hydrophobic) amino acids, such as alanine (B10760859), tend to exhibit poor solubility in aqueous solutions and greater solubility in organic solvents.[1][2][3][4][5] The repeating alanine units in penta-L-alanine contribute to a significant hydrophobic character, making it sparingly soluble in water.

For such hydrophobic peptides, the recommended approach is to first attempt dissolution in a small volume of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol, isopropanol, or acetonitrile.[1][3] Once dissolved, this stock solution can then be carefully diluted with an aqueous buffer to the desired final concentration.

L-Alanine: A Reference for Solubility

While direct quantitative data for penta-L-alanine is unavailable, examining the solubility of its monomer, L-alanine, can provide valuable context. The following table summarizes the known solubility of L-alanine in various solvents. It is crucial to note that these values are not directly predictive of penta-L-alanine's solubility, as polymerization into a peptide significantly alters molecular weight and intermolecular interactions.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation(s) |

| Water | 20 | 89.1 | [6] |

| Water | 25 | 167.2 | [7] |

| Ethanol (80%) | Cold | Soluble | [6] |

| Diethyl Ether | - | Insoluble | [6] |

The data clearly indicates that even the single amino acid L-alanine has limited solubility in some organic solvents, reinforcing the expectation of low aqueous solubility for the pentapeptide.

Experimental Protocol for Determining Penta-L-alanine Solubility

Researchers seeking to determine the precise solubility of penta-L-alanine in a specific solvent system can employ a standardized experimental protocol. The following is a generalizable gravimetric method that can be adapted for this purpose.

Objective: To determine the saturation solubility of penta-L-alanine in a given solvent at a specific temperature.

Materials:

-

Penta-L-alanine (solid)

-

Selected solvent(s) (e.g., water, DMSO, ethanol, DMF)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Analytical balance

-

Lyophilizer or vacuum concentrator

-

HPLC or other suitable analytical instrument for concentration verification (optional)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid penta-L-alanine to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibrate the vials in a thermostatically controlled shaker at the desired temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant agitation is necessary.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant without disturbing the pellet.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed vial.

-

Remove the solvent completely using a lyophilizer or a vacuum concentrator.

-

Once the solvent is fully evaporated, weigh the vial containing the dried penta-L-alanine.

-

-

Calculation of Solubility:

-

The mass of the dissolved penta-L-alanine is the final weight of the vial minus its initial pre-weighed mass.

-

Solubility is calculated by dividing the mass of the dissolved peptide by the volume of the supernatant collected. The result can be expressed in units such as g/L or mg/mL.

-

-

Verification (Optional):

-

The concentration of the saturated solution can be independently verified using a calibrated analytical technique like HPLC.

-

Visualization of Experimental and Logical Workflows

To aid in the conceptualization of the solubility testing process, the following diagrams, generated using the DOT language, illustrate the key decision-making and experimental workflows.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. penta-L-alanine [webbook.nist.gov]

- 6. L -Alanine = 99.0 NT 56-41-7 [sigmaaldrich.com]

- 7. Alanine - Wikipedia [en.wikipedia.org]

Conformational Analysis of Oligoalanines: A Technical Guide for Researchers

An in-depth exploration of the structural dynamics of oligoalanines, offering a guide to the experimental and computational methodologies pivotal for their characterization in drug development and scientific research.

Oligoalanines, peptides consisting of repeating alanine (B10760859) residues, serve as fundamental models for understanding protein folding, secondary structure formation, and the intricate interplay of forces that govern polypeptide chain conformations. Their simplicity allows for detailed investigation of helical and sheet structures, providing a foundational understanding applicable to more complex protein systems. This technical guide delves into the core methodologies used to analyze the conformational landscape of oligoalanines, presenting experimental protocols, quantitative data, and the logical workflows required for a comprehensive analysis.

The Conformational Landscape of Oligoalanines

Oligoalanines predominantly adopt three main secondary structures: the α-helix, the β-sheet, and the polyproline II (pPII) helix, a left-handed helix that is more extended than the α-helix. The equilibrium between these conformations is sensitive to the peptide length, solvent conditions, temperature, and the presence of terminal blocking groups. Understanding the populations of these structures is crucial for elucidating folding pathways and the principles of protein secondary structure stability.

Experimental Determination of Oligoalanine Conformation

A multi-faceted experimental approach is typically employed to characterize the conformational ensemble of oligoalanines. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining residue-specific structural information. Key parameters derived from NMR experiments include ³J-coupling constants, chemical shifts, and Nuclear Overhauser Effects (NOEs).

Table 1: Typical ³J(HNHα) Coupling Constants for Alanine Residues in Different Secondary Structures

| Secondary Structure | Typical ³J(HNHα) Value (Hz) |

| α-helix | ~4 |

| β-sheet | ~8-10 |

| Polyproline II (pPII) | ~2-4 |

Experimental Protocol: Determination of ³J(HNHα) Coupling Constants

-

Sample Preparation: Dissolve the oligoalanine peptide in a suitable solvent (e.g., D₂O or a buffered aqueous solution) to a final concentration of 1-5 mM. Ensure the pH is adjusted to the desired value.

-

NMR Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. For more complex spectra, 2D experiments like COSY and TOCSY are necessary for resonance assignment.

-

Resonance Assignment: Identify the amide (NH) and α-proton (Hα) resonances for each alanine residue using 2D NMR data.

-

J-Coupling Measurement: Measure the splitting of the amide proton signal, which corresponds to the ³J(HNHα) coupling constant. This can be done directly from the 1D spectrum if the multiplet is well-resolved.

-

Data Analysis: Relate the measured J-coupling constants to the corresponding dihedral angles using the Karplus equation, which provides insight into the backbone conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of peptides and proteins. The different secondary structures of oligoalanines give rise to characteristic CD spectra.

Experimental Protocol: Secondary Structure Analysis by CD Spectroscopy

-

Sample Preparation: Prepare a stock solution of the oligoalanine peptide in a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer). The final peptide concentration should be in the range of 0.1 mg/mL.

-

Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Set the instrument to scan from approximately 260 nm to 190 nm.

-

Data Acquisition: Record the CD spectrum of the buffer (baseline) and then the peptide sample.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the experimental spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the peptide backbone. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure.

Experimental Protocol: FTIR Analysis of Secondary Structure

-

Sample Preparation: Prepare a concentrated solution of the oligoalanine peptide (e.g., 10-20 mg/mL) in D₂O to minimize the interference from the H₂O bending vibration.

-

Data Acquisition: Acquire the FTIR spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Analysis: Analyze the shape and position of the amide I band. The different secondary structures have characteristic absorption frequencies (α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹, random coil: ~1640-1650 cm⁻¹).

-

Deconvolution: Use Fourier self-deconvolution or second-derivative analysis to resolve overlapping bands and quantify the contribution of each secondary structure element.

Computational Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape of oligoalanines at an atomic level of detail.

Computational Protocol: Molecular Dynamics Simulation of Oligoalanines using GROMACS

-

System Setup:

-

Generate the initial coordinates of the oligoalanine peptide in a desired starting conformation (e.g., fully extended).

-

Choose a suitable force field (e.g., AMBER, CHARMM, OPLS).

-

Place the peptide in a simulation box of appropriate size and solvate it with a water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

Equilibration:

-

Perform a short simulation under the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

-

Perform a subsequent simulation under the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.

-

-

Production Run: Run the main MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.

-

Trajectory Analysis:

-

Analyze the trajectory to calculate structural properties such as Root Mean Square Deviation (RMSD), radius of gyration, and hydrogen bonds.

-

Generate a Ramachandran plot to visualize the distribution of backbone dihedral angles (φ and ψ).

-

Cluster the conformations to identify the most populated structural states.

-

Quantitative Conformational Data of Oligoalanines

The combination of experimental and computational methods has yielded valuable quantitative data on the conformational preferences of oligoalanines.

Table 2: Experimentally and Computationally Determined Secondary Structure Populations for Trialanine (Ala₃) in Aqueous Solution

| Method | α-helix (%) | β-sheet (%) | pPII (%) | Other (%) | Reference |

| 2D IR & NMR | - | - | ~84 | 16 | [1] |

| MD (AMBER99SB) | ~20 | ~40 | ~40 | - | [2] |

| MD (GROMOS96) | ~20 | ~40 | ~40 | - | [2] |

| MD (OPLS-AA) | ~20 | ~40 | ~40 | - | [2] |

Table 3: Computationally Determined Secondary Structure Populations for the Central Residues of Pentaalanine (Ala₅) using Different Force Fields

| Force Field | α-helix (%) | β-sheet (%) | pPII (%) | Reference |

| CHARMM36 | 13 | 25 | 62 | [3] |

| CHARMM22/CMAP | 30 | 33 | 37 | [3] |

| Drude-2013 | 11 | 68 | 21 | [3] |

Table 4: Typical Backbone Dihedral Angles (φ, ψ) for Alanine in Different Secondary Structures

| Secondary Structure | φ (degrees) | ψ (degrees) |

| Right-handed α-helix | -57 | -47 |

| Parallel β-sheet | -119 | 113 |

| Antiparallel β-sheet | -139 | 135 |

| Polyproline II (pPII) | -75 | 145 |

Visualizing the Conformational Analysis Workflow

The process of characterizing the conformational landscape of oligoalanines involves an integrated workflow of experimental and computational techniques.

This integrated approach, combining multiple experimental techniques with computational simulations, provides a robust framework for characterizing the conformational ensemble of oligoalanines. The experimental data provide benchmarks for validating and refining the force fields used in MD simulations, leading to a more accurate and comprehensive understanding of the peptide's structural dynamics.

The Helix-Coil Transition in Oligoalanines

Oligoalanines serve as a classic model for studying the helix-coil transition, a fundamental process in protein folding. The stability of the α-helical conformation is dependent on the length of the peptide chain.

The folding of shorter oligoalanines may proceed directly from a coil-like state to a helical conformation, while longer peptides are more likely to populate intermediate states with partially formed helices. The kinetics of this transition, including folding and unfolding rates, can be investigated using temperature-jump experiments coupled with spectroscopic techniques like CD or FTIR.

Conclusion

The conformational analysis of oligoalanines provides invaluable insights into the fundamental principles of protein structure and folding. The methodologies outlined in this guide, from detailed experimental protocols to computational simulation workflows, represent the state-of-the-art in peptide structural biology. A thorough and integrated application of these techniques is essential for researchers and drug development professionals seeking to understand and manipulate the conformational behavior of peptides and proteins. The quantitative data presented herein serves as a critical reference for validating computational models and for designing novel peptide-based therapeutics with desired structural and functional properties.

References

Lack of Evidence for a Defined Biological Function of Penta-alanine

Extensive investigation into early-stage research on penta-alanine reveals a significant lack of publicly available scientific literature defining a specific biological or physiological function for this peptide. While several chemical suppliers suggest its potential for use in neurological disease research, these claims are not substantiated by primary research detailing a mechanism of action, such as receptor binding or enzyme inhibition[1][2][3]. The majority of scientific studies on penta-alanine and other short alanine (B10760859) oligomers focus on its biophysical properties, utilizing it as a fundamental model system to understand protein folding and secondary structure formation[4].

Therefore, a technical guide on the "core function" of penta-alanine cannot be constructed as requested, due to the absence of established research into a specific signaling pathway or physiological role.

Alternative Topic: Penta-alanine as a Model System for Peptide Secondary Structure

In light of the available research, this guide will focus on the well-documented role of penta-alanine as a model peptide for investigating conformational dynamics and secondary structure, a topic of fundamental importance in biochemistry and drug development. This guide will adhere to the originally requested format, providing quantitative data, experimental protocols, and visualizations relevant to its biophysical characteristics.

Technical Guide: Biophysical Characterization of Penta-alanine as a Model for Peptide Secondary Structure

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the structural properties of penta-alanine in solution and the experimental methods used for its characterization. Polyalanine peptides are crucial models for understanding the intrinsic helical tendencies of amino acids, which inform protein folding theories and the design of structured peptides.

Conformational Landscape of Alanine Peptides

Short alanine peptides in aqueous solution do not typically form stable α-helices. Instead, they predominantly adopt a polyproline II (PPII) conformation, a left-handed helical structure with three residues per turn. This conformation is considered a major component of the unfolded state of proteins.

Table 1: Conformational Distribution of Alanine Peptides (Ala₃-Ala₇)

| Conformation | Population Percentage (%) |

|---|---|

| Polyproline II (PPII) | ~90% |

| β-strand | ~10% |

| α-helix | Not significantly sampled |

Data derived from molecular dynamics simulations and NMR studies[3].

Experimental Protocols

The characterization of penta-alanine's structure relies on a combination of peptide synthesis, spectroscopic techniques, and computational simulation.

This is the standard method for producing penta-alanine and other peptides for research.

Protocol: Fmoc-based Solid-Phase Synthesis of Penta-alanine

-

Resin Preparation: Start with a Rink amide resin in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% piperidine (B6355638) solution in dimethylformamide (DMF). This exposes the free amine for coupling.

-

Washing: Perform a series of washes with methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and DMF to remove reagents and byproducts.

-